molecular formula C10H12FNO2 B13037831 1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone

1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone

Cat. No.: B13037831
M. Wt: 197.21 g/mol
InChI Key: BCJNBCWQSNDJKX-UHFFFAOYSA-N
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Description

1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone is a substituted acetophenone derivative featuring a fluorine atom at the para position and a methoxy group at the ortho position of the aromatic ring. The compound’s molecular formula is C₁₀H₁₂FNO₂, with a molecular weight of 197.21 g/mol. The amino and ketone functional groups on the acetone backbone contribute to its reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H12FNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-5,10H,12H2,1-2H3

InChI Key

BCJNBCWQSNDJKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)F)OC)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation and Functionalization

One common approach begins with 4-fluoro-2-methoxyaniline or its protected derivatives. Protection of the amino group is often achieved using acetamide or phthalimide groups to prevent side reactions during subsequent steps.

Example Process:

  • Protection of 4-fluoro-2-methoxyaniline with acetic anhydride in acetic acid at moderate temperatures (25–90°C) to form N-(4-fluoro-2-methoxyphenyl)acetamide.
  • Nitration of the protected amine to introduce a nitro group at the 5-position, yielding N-protected-(4-fluoro-2-methoxy-5-nitro)aniline.
  • Subsequent deprotection under controlled conditions to restore the free amine functionality.

This sequence ensures selective substitution and functional group compatibility for later steps.

Introduction of the Aminoacetone Side Chain

The aminoacetone moiety can be introduced by several methods, including:

  • Reductive amination: Reaction of 4-fluoro-2-methoxyphenylacetone or its derivatives with ammonia or amines under reductive conditions (e.g., hydrogenation with Pd/C catalyst) to form the corresponding amino ketone.
  • Condensation and reduction: Condensation of substituted benzaldehydes (e.g., 4-fluoro-2-methoxybenzaldehyde) with acetone derivatives, followed by reduction of the resulting imine or enamine intermediates to the amino ketone.

Representative Synthetic Route from Literature

A detailed synthetic route adapted from patent literature for related compounds (1-(4-methoxyphenyl)ethylamine analogs) can be summarized as follows:

Step Description Conditions Outcome
(a) Reflux of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine and p-toluenesulfonic acid in toluene 10-12 h, Dean-Stark trap to remove water Formation of Schiff base intermediate
(b) Catalytic hydrogenation of intermediate with 10% Pd/C under hydrogen atmosphere 35-40°C, 10-12 h Reduction to amine intermediate
(c) Treatment with p-toluenesulfonic acid to form crystalline salt 45-50°C, 6 h Isolation of amine salt
(d) Base extraction and further hydrogenation Room temp, 10-12 h Final free base amine
(e) Crystallization as hydrochloride salt Room temp Pure amine hydrochloride salt

This method highlights the use of catalytic hydrogenation and acid-base manipulations to obtain high-purity amino ketone products. While the example is for a methoxyphenyl derivative, similar conditions apply for fluoro-methoxy analogs with appropriate substrate adjustments.

Alternative Synthetic Approaches

  • Protection-Deprotection Strategy: Use of phthaloyl chloride to protect amino groups in aromatic intermediates, followed by fluorination and deprotection with ammonium hydroxide or hydrazine hydrate to yield amino-substituted intermediates.
  • Nucleophilic Aromatic Substitution: Fluorine atoms on aromatic rings can be substituted by nucleophiles such as hydrazine or amines under controlled conditions, facilitating the introduction of amino groups on fluoro-substituted aromatic rings.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Reductive amination of substituted acetophenone 4-fluoro-2-methoxyacetophenone, amine Pd/C, H2 Mild temp, 10-12 h High selectivity, scalable Requires hydrogenation setup
Protection-nitration-deprotection 4-fluoro-2-methoxyaniline Acetic anhydride, nitrating agents, base 25-90°C, multi-step Selective substitution, good yields Multi-step, requires careful control
Nucleophilic aromatic substitution Fluoro-substituted aromatics Hydrazine hydrate, ammonium hydroxide Elevated temp, 2-9 h Direct amine introduction Possible side reactions, complex mixtures
Condensation of benzaldehyde with acetone derivatives 4-fluoro-2-methoxybenzaldehyde, acetone Acid/base catalysts Reflux, several hours Straightforward, versatile May require purification of intermediates

Research Findings and Yields

  • Yields for amino ketone products via reductive amination typically range from 70% to 90%, depending on substrate purity and reaction conditions.
  • Protection-deprotection sequences yield intermediates with purities suitable for further transformations; overall yields can be moderate due to multiple steps.
  • Use of Pd/C catalysts and hydrogen atmosphere is effective for reduction steps, with reaction times around 10-12 hours at moderate temperatures (35-55°C).
  • Deprotection using ammonium hydroxide is gentler and avoids formation of complex by-products compared to hydrazine hydrate.

Chemical Reactions Analysis

1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Scientific Research Applications

1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluoro and methoxy groups can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues

Compound Name Substituents Molecular Formula CAS RN Key Features
This compound 4-Fluoro, 2-methoxy, amino, ketone C₁₀H₁₂FNO₂ Not provided Ortho-methoxy enhances steric hindrance; para-fluoro increases electronegativity.
3-Amino-1-(4-fluorophenyl)-7-methoxy-1H-benzo[f]chromene-2-carbonitrile 4-Fluoro, 7-methoxy, fused chromene C₂₁H₁₅FN₂O₂ Not provided Complex fused-ring system; methoxy and cyano groups enhance polarity .
2-Amino-1-(2-fluorophenyl)ethanone hydrochloride 2-Fluoro, amino, ketone C₈H₇FNO·HCl 5468-37-1 Ortho-fluoro induces stronger electron-withdrawing effects compared to para-fluoro .
4'-Amino-3'-fluoroacetophenone 3-Fluoro, 4-amino, ketone C₈H₈FNO 73792-22-0 Meta-fluoro and para-amino create distinct electronic environments .

Physicochemical Properties

  • Polarity: The ortho-methoxy group in the target compound increases steric hindrance and slightly reduces polarity compared to para-methoxy analogs. This is evident in chromatographic behavior; acetone (as a solvent) can elute such compounds faster than ethyl acetate due to its intermediate polarity . Fluorine’s electronegativity enhances the compound’s dipole moment, similar to 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride (CAS 73792-22-0), where the trifluoromethyl group amplifies electron-withdrawing effects .
  • Melting Points: While direct data are unavailable, analogs like 2-Amino-4-fluorobenzoic acid (CAS 446-32-2) exhibit a melting point of 188–196°C, suggesting that fluorine and amino groups stabilize crystalline packing .

Substituent Effects

  • Fluorine Position: Para-fluoro (target compound) vs.
  • Methoxy Group: Ortho-methoxy (target) vs. meta-methoxy (e.g., 1-Amino-1-(3-cyclopentyloxyphenyl)acetone, CAS 1270529-86-6): Ortho-substitution imposes greater steric hindrance, affecting reaction kinetics in nucleophilic additions .

Research Findings and Data Tables

Table 1: Key Structural Comparisons

Feature Target Compound 3-Amino-1-(4-fluorophenyl)-7-methoxy-1H-benzo[f]chromene-2-carbonitrile 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride
Aromatic Substituents 4-Fluoro, 2-methoxy 4-Fluoro, 7-methoxy, fused chromene 2-Fluoro
Functional Groups Amino, ketone Amino, cyano, ketone Amino, ketone
Molecular Weight (g/mol) 197.21 358.36 185.61
Key Reactivity Nucleophilic addition at ketone Photoreactivity via cyano group Acid-catalyzed condensation
Applications Pharmaceutical intermediate Antimicrobial agents Organic synthesis
References

Table 2: Solvent Polarity and Elution Behavior

Solvent Polarity Index UV Cutoff (nm) Suitability for Target Compound
Acetone 5.1 330 Optimal for low-UV compounds
Ethyl Acetate 4.4 256 Limited due to UV absorption
Hexane 0.0 200 Poor solubility
Reference

Biological Activity

1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C10H12FNO2
  • Molecular Weight: 197.21 g/mol
  • IUPAC Name: this compound

The structure of this compound features an amino group, a fluorine atom, and a methoxy group attached to a phenyl ring, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of specific biological pathways.

Key Mechanisms Identified:

  • Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
  • Cell Signaling Modulation: It may influence signaling pathways that regulate cell proliferation and apoptosis.

Antitumor Activity

Recent research has indicated that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Table 1: Antitumor Activity in Different Cell Lines

Cell LineConcentration (µM)IC50 (µM)Mechanism of Action
CCRF-CEM1.5 - 3.02.5Induction of apoptosis
Jurkat3.03.0Mitochondrial pathway activation
A549 (Lung Cancer)2.01.8Caspase-dependent apoptosis

Case Studies

  • Study on CCRF-CEM Cells:
    • The compound was tested at concentrations of 1.5 and 3.0 µM for 24 hours.
    • Results indicated significant cell death with an increase in subG0 phase cells, suggesting DNA fragmentation typical of apoptotic cells .
  • Impact on Mitochondrial Membrane Potential:
    • A flow cytometry analysis revealed that treatment with 3 µM concentration led to a loss of mitochondrial membrane potential in approximately 55% of treated cells, indicating involvement in the intrinsic apoptosis pathway .

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects as well:

  • Cytotoxicity Studies: Initial assessments indicate low toxicity towards non-cancerous cells at therapeutic concentrations.
  • In Vivo Studies: Further research is needed to evaluate the safety profile and any potential side effects in animal models.

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